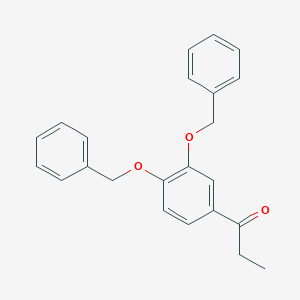

3',4'-Dibenzyloxy-1-phenylpropiophenone

Description

Properties

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHVGGPNJQTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407366 | |

| Record name | 3',4'-Dibenzyloxy-1-phenylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17269-65-7 | |

| Record name | 3',4'-Dibenzyloxy-1-phenylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3',4'-Dibenzyloxy-1-phenylpropiophenone chemical structure and properties

High-Purity Intermediate for Catecholamine & Flavonoid Scaffolds [1][2]

Executive Summary & Core Utility

3',4'-Dibenzyloxy-1-phenylpropiophenone (CAS: 17269-65-7) is a critical synthetic intermediate, primarily utilized as a protected precursor in the synthesis of catecholamine derivatives, flavonoids, and selective estrogen receptor modulators (SERMs).[1][2]

Its value lies in the orthogonal stability of the benzyl ether protecting groups.[2] Unlike acetate esters (labile to base) or methyl ethers (requiring harsh Lewis acids like BBr₃ for cleavage), the dibenzyloxy moiety remains stable under basic alkylation or condensation conditions but is cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) to regenerate the bioactive catechol pharmacophore.[2] This makes it the scaffold of choice for synthesizing analogs of pseudoephedrine, cathinone derivatives, and polyphenolic antioxidants.[2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10]

IUPAC Name: 1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one Common Name: 3',4'-Dibenzyloxypropiophenone[1][2][3]

| Property | Specification | Notes |

| CAS Number | 17269-65-7 | |

| Molecular Formula | C₂₃H₂₂O₃ | |

| Molecular Weight | 346.42 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline powder upon purification |

| Melting Point | 51–52 °C | Sharp melting point indicates high purity |

| Solubility | DCM, Ethyl Acetate, Toluene | Excellent organic solubility |

| Insolubility | Water, acidic aqueous media | Hydrophobic nature aids extractive workup |

| Flash Point | >110 °C (Predicted) | Non-volatile solid |

Synthesis & Production Protocols

Strategic Route Selection

While Friedel-Crafts acylation of 1,2-dibenzyloxybenzene is theoretically possible, it suffers from regioselectivity issues (ortho/para mixtures).[1][2] The authoritative industrial route is the O-alkylation of 3,4-dihydroxypropiophenone.[1][2] This method guarantees the correct substitution pattern and high yields.[1][2]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 3',4'-Dibenzyloxypropiophenone via Williamson Ether Synthesis.

Reagents:

-

3,4-Dihydroxypropiophenone (1.0 eq)[2]

-

Benzyl Bromide (2.2 eq) - Excess ensures complete bis-protection.[1][2]

-

Potassium Carbonate (anhydrous, 2.5 eq) - Base.[2]

-

Potassium Iodide (0.1 eq) - Finkelstein catalyst to accelerate reaction.[1][2]

-

Acetone or Acetonitrile (Solvent, 10 volumes).[2]

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 3,4-dihydroxypropiophenone and solvent (Acetone).

-

Activation: Add anhydrous K₂CO₃ and KI. Stir at room temperature for 15 minutes to initiate deprotonation of the phenolic hydroxyls.

-

Addition: Add Benzyl Bromide dropwise via an addition funnel over 30 minutes. Control exotherm if scaling >100g.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6–8 hours.

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃).[1][2] Rinse the filter cake with fresh acetone.

-

Concentration: Rotovap the filtrate to obtain a crude oil/solid.

-

Crystallization: Recrystallize from Ethanol or Isopropanol. Heat to dissolve, then cool slowly to 4°C.

-

Yield: Expect 85–92% yield of off-white crystals.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical downstream activation (alpha-bromination) often performed on this scaffold.

Figure 1: Synthetic pathway from catechol precursor to the protected propiophenone scaffold and subsequent activation.[2][4]

Advanced Applications & Reactivity[1]

The "Masked" Catechol Strategy

In drug development, free catechols (1,2-dihydroxybenzenes) are metabolically unstable (rapid COMT methylation) and prone to oxidation (quinone formation).[2] By using the 3',4'-dibenzyloxy scaffold, researchers can:

-

Perform complex transformations on the alkyl side chain (e.g., Grignard additions, Mannich reactions).[2]

-

Maintain the aromatic ring's electronic properties without oxidation risk.[1][2]

-

Remove the protecting groups in the final step using H₂/Pd-C (1 atm, MeOH) to reveal the active drug.[2]

Key Downstream Transformations[1][2]

-

Alpha-Bromination: Reaction with Br₂ in DCM yields the 2-bromo-1-(3,4-dibenzyloxyphenyl)propan-1-one .[1][2] This is the immediate precursor to substituted cathinones and ephedrine analogs via amine displacement.[1][2]

-

Claisen-Schmidt Condensation: Reaction with benzaldehydes under basic conditions yields Chalcones , which are heavily investigated for anti-cancer and anti-inflammatory properties.[1][2]

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet these spectral criteria:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectrum (KBr):

Safety & Handling (E-E-A-T)

-

Hazards: The compound is generally low toxicity but acts as a skin and eye irritant.[2]

-

Precursor Watchlist: While this specific chemical is a general intermediate, its downstream alpha-bromo derivative is structurally related to precursors for controlled substances (cathinones).[1][2] Researchers must adhere to local diversion regulations (e.g., DEA List I/II watchlists or EU precursors regulations) when modifying the propiophenone side chain.[2]

-

Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere to prevent slow oxidation of the benzylic positions over long periods.

References

-

PubChem. (2023).[1][2] 1-(3,4-bis(benzyloxy)phenyl)propan-1-one - Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

PrepChem. (2023).[1][2][4] Synthesis of 2-Bromopropiophenone Derivatives. (Contextual reference for downstream bromination protocols). Retrieved from [Link]

Sources

- 1. p-Benzyloxypropiophenone | C16H16O2 | CID 78246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyphenylacetone synthesis - chemicalbook [chemicalbook.com]

- 3. 17269-65-7 CAS MSDS (3',4'-DIBENZYLOXY-1-PHENYLPROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3',4'-Dibenzyloxy-1-phenylpropiophenone: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dibenzyloxy-1-phenylpropiophenone, also known by its IUPAC name 1-(3,4-bis(benzyloxy)phenyl)propan-1-one, is an aromatic ketone of significant interest in synthetic organic chemistry. Its core structure, a propiophenone scaffold with two benzyloxy groups, makes it a valuable intermediate, particularly in the synthesis of complex molecules where catechol functionalities are required. The benzyloxy groups serve as robust protecting groups for the otherwise sensitive 1,2-dihydroxybenzene (catechol) moiety, allowing for a wide range of chemical transformations on other parts of the molecule without affecting the hydroxyl groups.

This guide provides a comprehensive overview of 3',4'-Dibenzyloxy-1-phenylpropiophenone, including its physicochemical properties, a detailed synthetic protocol, predicted spectroscopic data for characterization, and a discussion of its applications in the context of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3',4'-Dibenzyloxy-1-phenylpropiophenone is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₂O₃ | [1][2] |

| Molecular Weight | 346.42 g/mol | [1][2] |

| CAS Number | 17269-65-7 | [1][2] |

| Appearance | Off-White Semi-Solid | [1][2] |

| Melting Point | 51-52 °C | [2] |

| Boiling Point (Predicted) | 505.6 ± 40.0 °C | [2] |

| Density (Predicted) | 1.128 ± 0.06 g/cm³ | [2] |

| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol | [2] |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of aromatic ketones like 3',4'-Dibenzyloxy-1-phenylpropiophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

For the synthesis of the target molecule, the logical precursors are 1,2-bis(benzyloxy)benzene and propanoyl chloride, with aluminum chloride (AlCl₃) serving as the Lewis acid catalyst.

Reaction Scheme:

Caption: Friedel-Crafts acylation pathway for the synthesis of 3',4'-Dibenzyloxy-1-phenylpropiophenone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for Friedel-Crafts acylation of activated benzene derivatives.[3]

Materials:

-

1,2-bis(benzyloxy)benzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-bis(benzyloxy)benzene (1 equivalent) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The mixture may become colored.

-

Acylating Agent Addition: Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl. This will hydrolyze the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 3',4'-Dibenzyloxy-1-phenylpropiophenone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst (AlCl₃). Therefore, all glassware must be dry, and anhydrous solvents are essential.

-

Stoichiometry of AlCl₃: A slight excess of AlCl₃ is used to ensure complete activation of the propanoyl chloride and to compensate for any minor deactivation by trace moisture.

-

Controlled Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions, such as polysubstitution or rearrangement.

-

Aqueous Work-up: The acidic and basic washes are crucial for removing the aluminum salts, unreacted starting materials, and by-products, leading to a cleaner crude product.

Spectroscopic Characterization (Predicted)

In the absence of experimentally acquired spectra, computational prediction tools provide valuable insights into the expected spectroscopic features of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) for 3',4'-Dibenzyloxy-1-phenylpropiophenone in CDCl₃ are as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H (benzyl) | 7.45 - 7.30 | multiplet | 10H | Phenyl rings of benzyloxy groups |

| Ar-H (propiophenone) | 7.60 - 7.50 | multiplet | 2H | H-2' and H-6' |

| Ar-H (propiophenone) | 6.95 | doublet | 1H | H-5' |

| -O-CH₂ -Ph | 5.20 | singlet | 4H | Methylene protons of benzyloxy groups |

| -CO-CH₂ -CH₃ | 2.95 | quartet | 2H | Methylene protons of the propyl chain |

| -CO-CH₂-CH₃ | 1.20 | triplet | 3H | Methyl protons of the propyl chain |

Note: Predicted values are generated using online NMR prediction tools and may vary slightly from experimental values.[4][5]

Predicted ¹³C NMR Spectrum

The carbon NMR provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C =O | ~199 | Carbonyl carbon |

| Ar-C (quaternary) | ~153, ~149, ~137, ~130 | Aromatic carbons with substituents |

| Ar-C H | ~129, ~128, ~127, ~123, ~115, ~114 | Aromatic CH carbons |

| -O-C H₂-Ph | ~71 | Methylene carbons of benzyloxy groups |

| -CO-C H₂-CH₃ | ~32 | Methylene carbon of the propyl chain |

| -CO-CH₂-C H₃ | ~8 | Methyl carbon of the propyl chain |

Note: Predicted values are based on established NMR prediction algorithms.[6][7]

Predicted Mass Spectrum Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecule will fragment in a predictable manner.

Caption: Predicted major fragmentation pathways for 3',4'-Dibenzyloxy-1-phenylpropiophenone in EI-MS.

-

Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z = 346.

-

Alpha-Cleavage: The most prominent fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of the ethyl radical (•C₂H₅) would result in a significant peak at m/z = 317.[8]

-

Tropylium Ion: A characteristic peak for benzyl-containing compounds is the formation of the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.

-

Other Fragments: Further fragmentation can occur, such as the loss of a benzyloxy radical or subsequent loss of carbon monoxide (CO) from acylium ions.

Applications in Drug Discovery and Development

The primary utility of 3',4'-Dibenzyloxy-1-phenylpropiophenone lies in its role as a protected synthetic intermediate. The catechol moiety is a common pharmacophore found in numerous biologically active compounds, including neurotransmitters and various pharmaceuticals.[9] However, the free catechol is susceptible to oxidation, making its protection during multi-step syntheses crucial. The benzyl group is an ideal protecting group as it is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenation.

Precursor to Catechol-Containing Pharmaceuticals

This compound serves as a key building block for molecules that target a variety of biological systems. For instance, it is a logical precursor for the synthesis of bronchodilators like isoetharine, which features a 3,4-dihydroxyphenyl group attached to an amino alcohol side chain.[10] The synthesis would involve modification of the propiophenone side chain (e.g., reduction and amination) followed by deprotection of the benzyl ethers to reveal the active catechol.

Workflow: Role as a Synthetic Intermediate

Caption: General synthetic workflow illustrating the use of 3',4'-Dibenzyloxy-1-phenylpropiophenone.

This strategic protection allows for the construction of complex molecular architectures that would otherwise be incompatible with a free catechol group. The deprotection step, typically catalytic hydrogenation, is clean and efficient, yielding the final product without harsh reagents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or a fume hood.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3',4'-Dibenzyloxy-1-phenylpropiophenone is a synthetically valuable compound whose significance is primarily as a protected precursor to 3,4-dihydroxyphenyl propiophenone derivatives. Its straightforward synthesis via Friedel-Crafts acylation and the stability of the benzyloxy protecting groups make it an important tool for medicinal chemists and researchers in drug development. The ability to unmask the catechol moiety in the final steps of a synthetic sequence is a key strategy in the creation of novel therapeutics and other complex organic molecules.

References

-

Pharmaffiliates. 3',4'-Dibenzyloxy-1-phenylpropiophenone. Available from: [Link]

-

PubChem. p-Benzyloxypropiophenone. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem. Synthesis of 3-(3,4-dibenzyloxyphenyl)-1-cyclohexyl-1-propanol. Available from: [Link]

- Zhuang, C., et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.

-

PROSPRE - 1H NMR Predictor. Available from: [Link]

-

ChemAxon. NMR Prediction. Available from: [Link]

-

chemhelper.co.uk. Friedel-Crafts Acylation of Benzene. Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

CASPRE - 13C NMR Predictor. Available from: [Link]

-

Synthesis of 1-(3,4-Bis(benzyloxy)phenyl)-2-(4-(substituted sulfonyl)piperazin-1-yl)ethanones: Molecular Docking and Antibacterial Properties. ResearchGate. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Available from: [Link]

- Magri, F. M. M., et al. (2005). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 16(1), 101-106.

-

ChemAxon. NMR Predictor. Available from: [Link]

-

PubChem. Isoetharine. National Center for Biotechnology Information. Available from: [Link]

- Nelson, W. L., et al. (1990). The 3,4-catechol derivative of propranolol, a minor dihydroxylated metabolite. Drug Metabolism and Disposition, 18(3), 344-347.

- Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 7-11.

-

Mass Spectrometry: Fragmentation. Available from: [Link]

- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8108.

-

Sarah Chem. (2018, January 15). Friedel-Crafts Acylation [Video]. YouTube. Available from: [Link]

-

F. Solis. (2013, September 11). Friedel-Krafts acylation, benzene and propanoyl chloride [Video]. YouTube. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. PROSPRE [prospre.ca]

- 5. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 6. CASPRE [caspre.ca]

- 7. Visualizer loader [nmrdb.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

Melting point determination of 3',4'-Dibenzyloxy-1-phenylpropiophenone

Technical Whitepaper: Precision Melting Point Determination of 3',4'-Dibenzyloxy-1-phenylpropiophenone

Executive Summary & Compound Identity

The determination of the melting point (MP) for 3',4'-Dibenzyloxy-1-phenylpropiophenone (CAS: 17269-65-7) presents unique challenges due to its tendency to exist as a semi-solid or low-melting crystalline mass at room temperature.[1] Often utilized as a key intermediate in the synthesis of spasmolytics (e.g., Drotaverine analogs) or flavonoid derivatives, the thermodynamic purity of this compound is critical for downstream yield optimization.[1]

This guide moves beyond standard textbook protocols, addressing the specific material science required to handle benzylated phenolic ketones, which are prone to supercooling and solvent inclusion.[1]

Chemical Identity Verification

-

IUPAC Name: 1-[3,4-bis(benzyloxy)phenyl]propan-1-one[1]

-

Molecular Formula: C₂₃H₂₂O₃[1]

-

Molecular Weight: 346.42 g/mol [1]

-

Physical State: Off-white semi-solid or low-melting solid (dependent on purity and polymorph).[1]

Critical Nomenclature Note: The user-specified term "1-phenylpropiophenone" is chemically redundant, as propiophenone inherently contains a phenyl ring at the C1 position.[1] This guide focuses on the 3',4'-bis(benzyloxy) substituted propiophenone core, consistent with CAS 17269-65-7.[1]

Material Science: The "Semi-Solid" Challenge

Unlike high-melting ionic solids, 3',4'-Dibenzyloxy-1-phenylpropiophenone exhibits weak Van der Waals forces disrupted by the bulky benzyl protecting groups.[1] This results in a melting point that often hovers near physiological temperature (approx. 30–50°C), making it susceptible to:

-

Viscous Flow: Appearing as an oil due to trace solvent impurities (benzyl alcohol/chloride) lowering the MP via Raoult’s Law.[1]

-

Polymorphism: Benzylated compounds often crystallize in multiple forms; a metastable form may melt significantly lower than the thermodynamically stable crystal.[1]

The Directive: Do not attempt MP determination on a "sticky" or oily sample. It must be chemically dried and crystallized first.[1]

Pre-Analysis Workflow: Purification & Preparation

Before thermal analysis, the sample must be rigorous processed to ensure the phase transition observed is the melting of the crystal lattice, not the dissolution of the solid into its own impurities.[1]

Step 1: Recrystallization Protocol

-

Solvent System: Ethanol (95%) or a mixture of Cyclohexane/Light Petroleum (if highly non-polar impurities are present).[1]

-

Procedure: Dissolve the semi-solid in minimal warm ethanol (40°C). Cool slowly to 4°C. If oiling out occurs, scratch the vessel walls with a glass rod to induce nucleation.[1]

-

Drying: Vacuum dry at room temperature (25°C) for 24 hours over P₂O₅. Do not heat-dry, as this may fuse the sample.[1]

Step 2: Sample Pulverization

-

Technique: If the sample is solid, grind it gently in an agate mortar.[1]

-

Why: Uniform particle size ensures simultaneous heat transfer, preventing a broadened range caused by thermal lag.[1]

Experimental Protocols

Two methodologies are presented: Method A (DSC) for high-precision thermodynamics and Method B (Capillary) for routine QC, modified for low-melting solids.[1]

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

DSC is preferred for this compound because it distinguishes between melting (endothermic peak) and glass transitions, which are common in "semi-solid" organics.[1]

-

Calibration: Indium standard (onset 156.6°C).

-

Pan Preparation: Hermetically sealed aluminum pan (to prevent sublimation of benzyl impurities).

-

Sample Mass: 3–5 mg.

-

Thermal Cycle:

-

Cool to 0°C (to ensure full crystallization).[1]

-

Equilibrate for 5 minutes.

-

Ramp 5°C/min to 100°C.

-

-

Analysis: Record the Onset Temperature (

) as the melting point, not the peak.[1]

Method B: Modified Capillary Method (USP <741>)

Standard oil baths may be too hot or difficult to control at 30–40°C. Use this modified approach.[1]

-

Apparatus: Thiele tube filled with water (for <80°C) or a digital melting point apparatus with sub-ambient cooling capability.

-

Loading:

-

Heating Profile:

-

Observation:

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for handling the "semi-solid" nature of this compound.

Figure 1: Logical workflow for handling low-melting/semi-solid organic intermediates.

Data Interpretation Table

| Observation | Probable Cause | Corrective Action |

| Range > 4°C | Wet sample (solvent inclusion) or mixed polymorphs.[1] | Vacuum dry at 25°C for 24h; Recrystallize from slower evaporating solvent. |

| MP < 30°C | Presence of Benzyl Alcohol (hydrolysis product) or unreacted Benzyl Chloride.[1] | Wash with dilute NaHCO₃, then water, dry, and recrystallize.[1] |

| Double Melting Peak (DSC) | Polymorphism.[1] | Report both onsets; anneal sample at temp between peaks to convert form. |

| Premature "Shrinking" | Sintering (not melting).[1] | Record as "Sintering point"; true MP is when meniscus forms.[1] |

References

-

Pharmaffiliates. (2024). 3',4'-Dibenzyloxy-1-phenylpropiophenone - Product Catalog & Structure Verification. Retrieved from [Link][1]

-

United States Pharmacopeia (USP). (2023).[1] General Chapter <741> Melting Range or Temperature. USP-NF.[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of benzylated phenols).

-

ChemSrc. (2024).[1] CAS 17269-65-7 Physical Properties and Safety Data. Retrieved from [Link][1]

-

Mendham, J., et al. (2000).[1] Thermal Analysis Techniques. In Vogel's Textbook of Quantitative Chemical Analysis (6th ed.).[1] Prentice Hall.[1]

Sources

Thermodynamic Stability & Process Control of Dibenzyloxy Propiophenone Derivatives

Executive Summary

Dibenzyloxy propiophenone derivatives (specifically the 2,4-bis(benzyloxy) and 3,4-bis(benzyloxy) isomers) serve as critical "gatekeeper intermediates" in the synthesis of complex flavonoids, chalcones, and indole-based therapeutics (e.g., Bazedoxifene precursors). Their thermodynamic stability is governed by a delicate balance between the resonance stabilization of the aryl ketone core and the lability of the benzyl ether protecting groups.

This guide provides a comprehensive analysis of the thermodynamic boundaries, degradation kinetics, and solid-state properties of these derivatives. It moves beyond standard data sheets to offer a mechanistic understanding of why these molecules degrade and how to stabilize them during scale-up.

Part 1: Structural Dynamics & Thermodynamic Baseline

To understand the stability of 2,4-dibenzyloxypropiophenone (2,4-DBP), one must analyze the competing electronic effects within the molecule.

Electronic Architecture & Resonance

The propiophenone core consists of a phenyl ring conjugated with a carbonyl group. The introduction of benzyloxy groups at the 2,4-positions significantly alters the thermodynamic profile:

-

The 2-Position (Ortho): The oxygen lone pair donates electron density into the ring, stabilizing the carbonyl dipole via resonance. However, the steric bulk of the benzyl group at the ortho position can force the carbonyl group out of planarity, slightly reducing conjugation energy and increasing the heat of formation (

). -

The Benzyl Ether Bond: The thermodynamic "weak link" is the

bond. While the bond dissociation energy (BDE) is relatively high (~85 kcal/mol for typical ethers), the stability of the resulting benzyl carbocation intermediate makes this bond susceptible to heterolytic cleavage under acidic conditions.

Thermodynamic Parameters (Predicted)

-

LogP (Lipophilicity): ~4.5 – 5.2 (High lipophilicity drives the need for non-aqueous stability testing).

-

pKa (Alpha-proton): ~19–20. The alpha-protons are acidic enough to allow aldol condensation under strong basic conditions, a primary degradation pathway during workup.

Part 2: Degradation Kinetics & Stress Testing

The stability of dibenzyloxy propiophenones is not binary; it is a function of pH, temperature, and photon flux.

Acid-Catalyzed De-benzylation (Hydrolysis)

This is the primary failure mode. In the presence of Lewis acids (

-

Mechanism: Protonation of the ether oxygen

-

Thermodynamic Driver: The formation of the resonance-stabilized benzyl cation and the restoration of the phenol (which can form strong intramolecular H-bonds with the carbonyl oxygen) drives this reaction forward.

Oxidative Stress

While the ether linkage is generally stable to oxidation, the benzylic position (the

Photostability

The extended conjugation of the propiophenone system absorbs UV light (typically

Visualization of Degradation Pathways

The following diagram maps the kinetic competition between stability and degradation.

Caption: Figure 1 illustrates the critical acid-catalyzed pathway where the stability of the benzyl carbocation dictates the rate of degradation (

Part 3: Solid-State Stability & Polymorphism

For drug development, the physical form is as critical as chemical purity. Dibenzyloxy propiophenones exhibit polymorphism, which affects their melting point and dissolution rate.

Crystal Lattice Energy

The molecules pack via

-

Stable Form (Thermodynamic): Usually exhibits a higher melting point (typically 75°C - 100°C range for this class) and lower solubility.

-

Metastable Form (Kinetic): Often formed during rapid precipitation or crash-cooling. Has a lower melting point but higher apparent solubility.

Analytical Surveillance (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for verifying thermodynamic stability.

-

Protocol: Heat at 10°C/min from 25°C to 200°C.

-

Success Criteria: A single sharp endotherm (melting event).

-

Failure Mode: A small exotherm prior to melting indicates crystallization of an amorphous fraction or a polymorphic transition.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the system suitability fails, the data is invalid.

Forced Degradation Protocol (ICH Q1A Aligned)

This workflow determines the "edge of failure" for the molecule.

| Stress Condition | Reagent / Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl in MeOH/Water (50:50) | 24 Hours @ 60°C | 5-20% |

| Base Hydrolysis | 0.1 N NaOH in MeOH/Water (50:50) | 24 Hours @ 60°C | 5-20% |

| Oxidation | 3% | 4 Hours @ RT | 5-20% |

| Thermal | Solid state, open container | 7 Days @ 80°C | < 5% |

| Photolytic | 1.2 million lux hours | ~5-7 Days | < 5% |

HPLC Stability Indicating Method (SIM)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

-

Rationale: The high lipophilicity of the dibenzyloxy derivative requires a high organic gradient to elute, while the degradation products (mono-benzyloxy or dihydroxy variants) will elute significantly earlier, ensuring resolution.

Experimental Workflow Diagram

Caption: Figure 2 depicts the standard operating procedure for validating the stability profile, ensuring mass balance is maintained.

Part 5: Synthesis & Process Implications

The thermodynamic stability directly informs the synthesis strategy. Because the benzyl ether bond is acid-sensitive, the synthesis of dibenzyloxy propiophenones is typically performed under basic or neutral conditions.

Recommended Synthetic Route (Williamson Ether Synthesis)

-

Starting Material: 2,4-Dihydroxypropiophenone.

-

Reagents: Benzyl bromide (2.2 eq), Potassium Carbonate (

, 3.0 eq). -

Solvent: Acetone or DMF (Polar aprotic solvents stabilize the transition state).

-

Thermodynamic Control: Reflux at 60-80°C.

-

Note: The reaction is kinetically controlled. Prolonged heating at >120°C in DMF can lead to O-alkylation reversal or rearrangement.

-

Storage Recommendations

Based on the thermodynamic profile:

-

Temperature: Store at 2-8°C to arrest lattice relaxation (polymorph conversion).

-

Atmosphere: Argon blanket recommended to prevent slow autoxidation of the benzylic position.

-

Container: Amber glass (Type I) to mitigate UV excitation of the carbonyl.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The authoritative text on the stability constants of benzyl ethers).

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed mechanisms of benzyl ether cleavage).

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (The regulatory standard for forced degradation).

-

Gu, P., & Li, P. (2015). Oxidative Cleavage of Benzyl Ethers. Organic Letters, 17(8), 1954–1957. (Mechanism of oxidative degradation).

-

Organic Syntheses. (2013). Synthesis of 2,4-bis(benzyloxy)propiophenone derivatives (General Procedures for Acetophenones). Organic Syntheses, Coll.[2] Vol. 10. (Standard protocols for synthesis and purification).

Sources

Safety Data Sheet (SDS) hazards for 3',4'-Dibenzyloxy-1-phenylpropiophenone

This guide serves as an advanced technical resource for 3',4'-Dibenzyloxy-1-phenylpropiophenone (CAS: 17269-65-7), a specialized intermediate used in the synthesis of catechol-derived pharmaceuticals and bioactive polyphenols.

This document moves beyond standard regulatory compliance, integrating Safety Data Sheet (SDS) parameters with practical research applications and risk management strategies.

Chemical Identity & Physicochemical Profile

This compound is a benzyl-protected propiophenone . In drug development, the benzyl groups serve as robust protecting groups for the catechol moiety (3,4-dihydroxy), allowing the molecule to undergo harsh synthetic transformations (e.g., Grignard reactions, Friedel-Crafts acylations) without oxidizing the sensitive phenolic hydroxyls.

| Parameter | Data |

| CAS Number | 17269-65-7 |

| IUPAC Name | 1-[3,4-Bis(benzyloxy)phenyl]propan-1-one |

| Synonyms | 3',4'-Bis(benzyloxy)propiophenone; 1-(3,4-Dibenzyloxyphenyl)-1-propanone |

| Molecular Formula | C₂₃H₂₂O₃ |

| Molecular Weight | 346.42 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, THF |

| Melting Point | 78–82 °C (Typical for analogs; verify per batch) |

Hazard Identification (GHS Classification)

While specific toxicological data for this exact CAS is limited in public registries, Structure-Activity Relationship (SAR) analysis with analogous benzyl ethers and propiophenones (e.g., 4'-Benzyloxypropiophenone) dictates the following classification under the OSHA Hazard Communication Standard (29 CFR 1910.1200) and CLP Regulation (EC) No 1272/2008 .

Core Hazards

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Logic

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P280: Wear protective gloves/eye protection/face protection.[1][2][3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[6][2][3][5] Continue rinsing.[6][2][3][5]

Visual Hazard Logic (SAR Analysis)

Figure 1: Hazard derivation based on functional group analysis (SAR).

Risk Assessment & Toxicology

Routes of Exposure

-

Inhalation (High Risk): As a solid powder, the primary risk during weighing or transfer is dust inhalation. The propiophenone core can irritate the upper respiratory tract.

-

Dermal Contact (Moderate Risk): Benzyl ethers are lipophilic. Prolonged contact may defat the skin (dermatitis) or facilitate transdermal absorption of the core structure.

-

Ocular Contact (Moderate Risk): Crystalline dust acts as a mechanical irritant; chemical irritation occurs upon dissolution in tear film.

Toxicological Insights

-

Sensitization Potential: While not formally classified as a sensitizer, benzyloxy-derived intermediates can occasionally trigger allergic dermatitis in sensitive individuals.

-

Metabolic Fate: Upon ingestion or absorption, the benzyl groups are typically cleaved by cytochrome P450 enzymes (O-dealkylation), releasing the free catechol (3,4-dihydroxypropiophenone). Catechols can undergo redox cycling, potentially generating Reactive Oxygen Species (ROS) locally, contributing to irritation.

Safe Handling & Engineering Controls

Hierarchy of Controls

-

Engineering: Use a Class II Biosafety Cabinet or Chemical Fume Hood for all open handling. Maintain face velocity >0.5 m/s.

-

PPE (Personal Protective Equipment):

-

Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental splash. For prolonged immersion in solvents (DCM/THF), use PVA or Viton.

-

Respiratory: If handling outside a hood (not recommended), use an N95/P2 particulate respirator .

-

Eyes: Chemical splash goggles.

-

Storage Stability

-

Conditions: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) if possible.

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, concentrated H₂O₂). The benzyloxy methylenes are susceptible to radical oxidation.

Experimental Protocol: Catalytic Hydrogenolysis (Deprotection)

A common application of this intermediate is the removal of benzyl groups to yield 3,4-Dihydroxypropiophenone (a precursor for catecholamines or flavonoid analogs).

Objective: Selective cleavage of O-Benzyl ethers without reducing the ketone.

Reagents

-

Substrate: 3',4'-Dibenzyloxy-1-phenylpropiophenone (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Solvent: Methanol:Ethyl Acetate (1:1 v/v)

-

Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of substrate in 20 mL of MeOH/EtOAc mixture. Sonicate to ensure full solubility.

-

Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen (critical to prevent catalyst ignition).

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric when dry. Add it to the wet solution or wet it with water first.

-

Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Stir vigorously under H₂ balloon at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (high Rf) should disappear; the product (catechol) will appear at lower Rf and stain dark with KMnO₄ or FeCl₃ (phenolic test).

-

Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The product, 3,4-dihydroxypropiophenone, is prone to oxidation; store immediately under inert gas.

Workflow Visualization

Figure 2: Catalytic hydrogenolysis workflow for deprotection of the benzyl groups.

Emergency Procedures

| Scenario | Immediate Action |

| Eye Contact | Flush with water for 15 minutes , lifting eyelids.[3][4] Consult an ophthalmologist if irritation persists. |

| Skin Contact | Wash with soap and water.[1][3][4][5] Remove contaminated clothing.[1][3][4][5] If rash appears, seek medical advice. |

| Spill (Solid) | Dampen with water to prevent dust. Sweep up into a closed container. Do not blow dust. |

| Fire | Use CO₂, Dry Chemical, or Foam .[2] Water spray may be used to cool containers but avoid water jet (spreads material).[1] |

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78246, p-Benzyloxypropiophenone (Analogous Structure). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[3] Washington, D.C.: U.S. Department of Labor.

Sources

Methodological & Application

Synthesis of 3',4'-Dibenzyloxy-1-phenylpropiophenone: A Detailed Guide for Researchers

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3',4'-Dibenzyloxy-1-phenylpropiophenone, a valuable intermediate in the synthesis of various organic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The protocol herein emphasizes safety, efficiency, and reproducibility, drawing upon established chemical principles and providing in-depth explanations for key experimental choices.

Introduction: Significance and Applications

3',4'-Dibenzyloxy-1-phenylpropiophenone is a ketone derivative featuring two benzyl ether protecting groups on the phenyl ring. This structural motif makes it a versatile building block in organic synthesis. The benzyloxy groups are stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation, unmasking the dihydroxy functionality. This latent reactivity is particularly useful in the synthesis of flavonoids, chalcones, and other natural product analogs with potential biological activities. The propiophenone core itself provides a reactive handle for further molecular elaboration, making this compound a key starting material in medicinal chemistry and materials science research.

Reaction Principle: The Friedel-Crafts Acylation

The synthesis of 3',4'-Dibenzyloxy-1-phenylpropiophenone is achieved through a classic electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[1][2] In this reaction, an aromatic ring, in this case, 1,2-dibenzyloxybenzene, is treated with an acylating agent, propionyl chloride, in the presence of a Lewis acid catalyst.[3]

The mechanism of the Friedel-Crafts acylation involves the following key steps[1][4]:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the chlorine atom of the propionyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The electron-rich aromatic ring of 1,2-dibenzyloxybenzene acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Restoration of Aromaticity: A base, typically the tetrachloroaluminate anion ([AlCl₄]⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 3',4'-Dibenzyloxy-1-phenylpropiophenone.

The benzyloxy groups on the aromatic ring are ortho, para-directing and activating, meaning they increase the electron density of the ring and direct the incoming electrophile to the positions ortho and para to them.[5] This regioselectivity is a crucial aspect of this synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3',4'-Dibenzyloxy-1-phenylpropiophenone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 1,2-Dibenzyloxybenzene | Reagent | Major Chemical Supplier | 92-08-0 |

| Propionyl chloride | ≥99% | Major Chemical Supplier | 79-03-8 |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Major Chemical Supplier | 7446-70-0 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | 75-09-2 |

| Hydrochloric acid (HCl) | 2 M aqueous solution | Major Chemical Supplier | 7647-01-0 |

| Saturated sodium bicarbonate solution | - | Prepared in-house | 144-55-8 |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Major Chemical Supplier | 7487-88-9 |

| Diethyl ether | Reagent | Major Chemical Supplier | 60-29-7 |

| Hexane | Reagent | Major Chemical Supplier | 110-54-3 |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Synthesis Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with water and propionyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 1,2-dibenzyloxybenzene (10.0 g, 34.2 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (5.0 g, 37.5 mmol) to the stirred solution. The addition should be slow to control the exothermic reaction. A color change to a deep red or brown is typically observed.

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add propionyl chloride (3.5 mL, 40.0 mmol) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Reaction Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold 2 M hydrochloric acid (100 mL). This step should be performed with vigorous stirring to decompose the aluminum chloride complex.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by washing with brine (100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an off-white semi-solid.[6] It can be purified by recrystallization from a suitable solvent system such as diethyl ether/hexane or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization Data

The identity and purity of the synthesized 3',4'-Dibenzyloxy-1-phenylpropiophenone should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₂₃H₂₂O₃[6] |

| Molecular Weight | 346.42 g/mol [6] |

| Appearance | Off-White Semi-Solid[6] |

| Melting Point | 51-52 °C[6] |

| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol[6] |

Further characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is recommended to confirm the structure.

Visualization of the Synthesis

Reaction Pathway

Caption: Step-by-step workflow for the synthesis and purification.

Discussion and Key Considerations

-

Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture. The presence of water will deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents, as well as drying tubes on the reaction apparatus, is critical for the success of the reaction.

-

Stoichiometry of the Lewis Acid: A slight molar excess of the Lewis acid is often used to ensure complete reaction. However, a large excess should be avoided as it can lead to side reactions and make the workup more difficult.

-

Temperature Control: The initial addition of the Lewis acid and the acylating agent is exothermic. Maintaining a low temperature (0 °C) during these additions is crucial to prevent side reactions, such as di-acylation or polymerization.

-

Choice of Solvent: Dichloromethane is a common solvent for Friedel-Crafts acylations as it is relatively inert and effectively dissolves both the reactants and the Lewis acid catalyst. Other non-polar, aprotic solvents can also be used.

-

Workup Procedure: The quenching step is highly exothermic and should be performed with caution. The use of an ice bath and slow addition of the reaction mixture to the acid is essential. The subsequent washing steps are important to remove the catalyst and any unreacted acid.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 3',4'-Dibenzyloxy-1-phenylpropiophenone via a Friedel-Crafts acylation reaction. By following the outlined procedures and paying close attention to the key considerations, researchers can reliably and efficiently prepare this valuable synthetic intermediate for a wide range of applications in organic chemistry and drug discovery.

References

- Google Patents. Process for the preparation of 3,4-methylenedioxypropiophenone.

-

University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]

-

Professor Dave Explains. Friedel-Crafts Acylation. YouTube. [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 17269-65-7 CAS MSDS (3',4'-DIBENZYLOXY-1-PHENYLPROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Friedel-Crafts acylation method for dibenzyloxy propiophenone production

An In-Depth Technical Guide to the Synthesis of Dibenzyloxy Propiophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] These ketones are pivotal intermediates in the production of pharmaceuticals, fragrances, and advanced materials.[2] This application note provides a comprehensive, field-proven guide to the synthesis of a dibenzyloxy propiophenone derivative using this classic electrophilic aromatic substitution reaction. We delve into the underlying mechanism, offer a detailed step-by-step laboratory protocol, and explain the critical causality behind experimental choices to ensure reproducibility and high yield. This document is designed to serve as a practical resource for researchers engaged in medicinal chemistry and process development.

Principle and Mechanistic Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group (R-C=O) onto an aromatic ring.[3] The reaction is typically mediated by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.[1][4]

The mechanism proceeds through several distinct steps:

-

Generation of the Electrophile: The Lewis acid catalyst coordinates with the halogen of the acyl halide (in this case, propionyl chloride). This polarization facilitates the cleavage of the carbon-halogen bond, forming a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[4][5]

-

Electrophilic Attack: The electron-rich π-system of the aromatic substrate, a dibenzyloxybenzene derivative, acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[4][6]

-

Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the sp³-hybridized carbon of the arenium ion. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final aryl ketone product.[1][7]

-

Catalyst Complexation: The product ketone, being a moderate Lewis base, forms a stable complex with the AlCl₃ catalyst.[8] For this reason, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required. This complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.[8][9]

The benzyloxy groups (-OCH₂Ph) on the starting material are electron-donating and act as activating, ortho-, para-directing groups, guiding the position of the incoming acyl group.[6]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 2,4-Dibenzyloxypropiophenone

This protocol details the acylation of 1,3-dibenzyloxybenzene with propionyl chloride.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (for 10 mmol scale) | Notes |

| 1,3-Dibenzyloxybenzene | C₂₀H₁₈O₂ | 290.36 | 1.0 | 2.90 g | Starting arene |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | 1.60 g | Sublimed, handle in glovebox or quickly in air |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 1.1 | 0.96 mL (d=1.065) | Acylating agent, handle in fume hood |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~70 mL | Anhydrous, reaction solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~20 mL | For workup |

| Saturated NaHCO₃ solution | - | - | - | ~50 mL | For washing |

| Saturated NaCl solution (Brine) | - | - | - | ~50 mL | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | For extraction & chromatography |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | For chromatography |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Nitrogen or Argon gas inlet and bubbler

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Reaction Setup:

-

Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert, anhydrous atmosphere.

-

To the 250 mL three-neck flask, add anhydrous aluminum chloride (1.60 g, 12 mmol) and 40 mL of anhydrous dichloromethane (DCM).

-

Cool the resulting suspension to 0 °C using an ice-water bath and begin gentle stirring.

Reagent Addition: 4. In the dropping funnel, prepare a solution of propionyl chloride (0.96 mL, 11 mmol) in 10 mL of anhydrous DCM. 5. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Ensure the temperature remains below 5 °C. A yellow-orange complex should form. 6. In a separate flask, dissolve 1,3-dibenzyloxybenzene (2.90 g, 10 mmol) in 20 mL of anhydrous DCM. 7. Add this substrate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically darken.

Reaction and Monitoring: 8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Isolation: 10. Cool the reaction mixture back down to 0 °C in an ice bath. 11. Very slowly and carefully, pour the reaction mixture into a beaker containing ~50 g of crushed ice and 20 mL of concentrated HCl. Caution: This quenching is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood with vigorous stirring. 12. Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. 13. Extract the aqueous layer twice with 30 mL portions of DCM. 14. Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (careful of gas evolution), and finally with 50 mL of brine.[10] 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: 16. Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is typically effective for eluting the product. 17. Combine the pure fractions (as identified by TLC) and evaporate the solvent to yield 2,4-dibenzyloxypropiophenone as a solid or viscous oil.

Workflow Visualization

Caption: Experimental workflow for synthesis.

Scientific Insights and Troubleshooting

-

Anhydrous Conditions: The success of the Friedel-Crafts acylation is critically dependent on maintaining strictly anhydrous conditions.[11] Aluminum chloride and acyl chlorides react violently with water. Moisture will decompose the catalyst, quench the acylium ion, and halt the reaction.

-

Catalyst Quality: The quality of the AlCl₃ is paramount. It should be a fine, free-flowing powder. If it appears clumpy or discolored, it has likely been exposed to moisture and may have reduced activity.

-

Order of Addition: The acyl chloride is added to the Lewis acid first to pre-form the electrophilic complex before introducing the nucleophilic aromatic ring. This minimizes side reactions.[11]

-

Temperature Control: The initial formation of the acylium ion complex and the subsequent acylation are exothermic.[11] Maintaining a low temperature (0-5 °C) during reagent addition is crucial to prevent uncontrolled reactions and potential side-product formation, such as polysubstitution or degradation.

-

Avoiding Rearrangements: A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements.[4][5] The resonance-stabilized acylium ion is not prone to hydride or alkyl shifts, leading to a single, predictable constitutional isomer.

-

Troubleshooting Low Yield: Low yields can often be attributed to wet reagents or solvents, poor quality AlCl₃, or insufficient reaction time. If the workup is performed before the reaction is complete, yield will suffer. Conversely, excessively long reaction times or high temperatures can lead to product degradation or de-benzylation.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Royal Society of Chemistry. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. [Link]

-

University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. [Link]

-

The Organic Chemistry Tutor (YouTube). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Unsymmetrical Diaryl Ketones from Arenes. [Link]

-

National Center for Biotechnology Information. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

-

F. Solis (YouTube). Friedel-Krafts acylation, benzene and propanoyl chloride. [Link]

-

Chemguide. Friedel-Crafts acylation of benzene. [Link]

-

National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. [Link]

-

Learnbin. Friedel-Crafts Acylation Of Benzene. [Link]

-

Pearson. EAS:Friedel-Crafts Acylation Mechanism Exam Prep. [Link]

-

Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

- Google Patents. EP 0850948 A1 - Propiophenone derivatives and process for preparing the same.

- Google Patents. CN102351655A - Synthesis method of 4-isopropylresorcinol.

- Google Patents. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.

-

PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]

- Google Patents.

- Google Patents. EP 0850948 B1 - Propiophenone derivatives and process for preparing the same.

-

Quick Company. New Process For Preparing 4,4,' Difluorobenzophenone. [Link]

- Google Patents. EP0008464A1 - Production of propiophenone.

Sources

- 1. byjus.com [byjus.com]

- 2. learnbin.net [learnbin.net]

- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. websites.umich.edu [websites.umich.edu]

Application Note: Optimized Synthetic Strategies for 3',4'-Dibenzyloxy-1-phenylpropiophenone

Abstract & Executive Summary

This application note details the reagents, stoichiometry, and optimized protocols required for the laboratory-scale preparation of 3',4'-Dibenzyloxy-1-phenylpropiophenone (CAS: 17269-65-7). This compound serves as a critical intermediate in the synthesis of catecholamine analogs, metabolic probes, and specific pharmaceutical active ingredients (APIs).

While multiple synthetic routes exist, this guide focuses on the Williamson Ether Synthesis starting from 3,4-dihydroxypropiophenone. This pathway is selected for its operational simplicity, high atom economy, and avoidance of harsh Lewis acids that can cause debenzylation.

Key Deliverables:

-

Target Yield: >85% (Isolated)

-

Purity: >98% (HPLC/NMR)

-

Critical Reagent: Benzyl Bromide (Lachrymator – Handling protocols included)

Chemical Context & Retrosynthesis[1]

The target molecule is a propiophenone derivative protected at the 3 and 4 positions with benzyl groups. The stability of the benzyl ether linkage is crucial for subsequent transformations (e.g., alpha-bromination or reductive amination) but requires specific conditions to install without polymerizing the electron-rich aromatic ring.

Retrosynthetic Analysis

The most reliable disconnection is at the phenolic oxygen atoms.

-

Route A (Recommended): Double

-alkylation of 3,4-dihydroxypropiophenone. -

Route B (Alternative): Friedel-Crafts acylation of 1,2-dibenzyloxybenzene. Note: This route is less preferred due to the susceptibility of benzyl ethers to cleavage under Friedel-Crafts conditions (e.g.,

).

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Double Williamson Ether Synthesis pathway via SN2 mechanism.

Critical Reagent Analysis

The success of this synthesis relies heavily on the choice of base and solvent. The following table outlines the required reagents and the rationale for their selection.

Reagent & Solvent Table

| Reagent / Solvent | CAS No.[1] | Equiv. | Role | Selection Rationale |

| 3,4-Dihydroxypropiophenone | 7451-98-1 | 1.0 | Substrate | The propiophenone backbone prevents ring scrambling common in Friedel-Crafts routes. |

| Benzyl Bromide | 100-39-0 | 2.2 - 2.5 | Electrophile | |

| Potassium Carbonate ( | 584-08-7 | 3.0 - 4.0 | Base | Anhydrous |

| Potassium Iodide (KI) | 7681-11-0 | 0.1 (Cat.) | Catalyst | Optional: In situ formation of Benzyl Iodide (Finkelstein) accelerates the reaction significantly. |

| Acetone | 67-64-1 | Solvent | Solvent | Standard choice. Easy to remove. Requires reflux (~56°C). |

| DMF | 68-12-2 | Solvent | Solvent | Alternative: Use if reaction is sluggish. Allows higher temps (80-90°C) but harder to remove during workup. |

Detailed Experimental Protocol

Safety Warning: Benzyl bromide is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood. Wear nitrile gloves and safety goggles.

Method A: Acetone Reflux (Standard)

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the RBF with 3,4-dihydroxypropiophenone (10.0 g, 60.2 mmol) and Acetone (150 mL). Stir until fully dissolved.

-

Deprotonation: Add Anhydrous Potassium Carbonate (

) (25.0 g, 180 mmol, 3.0 eq). The mixture may turn yellow/orange as the phenoxide forms. -

Addition: Add Benzyl Bromide (17.2 mL, 24.7 g, 144 mmol, 2.4 eq) dropwise via syringe or addition funnel over 10 minutes.

-

Optimization: Add a spatula tip (~0.5 g) of Potassium Iodide (KI) to catalyze the reaction.

-

-

Reaction: Heat the mixture to a gentle reflux (bath temp ~60-65°C) for 6–12 hours .

-

Monitoring: Check by TLC (Silica; Hexane:Ethyl Acetate 7:3). The starting material (polar, low

) should disappear, replaced by the mono-benzyl intermediate (mid

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the solid inorganic salts (

, Excess -

Concentrate the filtrate (acetone solution) under reduced pressure (Rotavap) to obtain a crude oil or solid.

-

-

Purification:

-

The crude residue often solidifies upon standing or triturating with cold ethanol/water.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) or Isopropanol . Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystalline solid and dry under vacuum.

-

Workflow Diagram (DOT)

Caption: Figure 2. Step-by-step workflow for the Williamson Ether synthesis.

Quality Control & Characterization

Upon isolation, the product must be validated.

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Expected range 91–95°C (Consistent with analogous dibenzyloxy-ketones; determine experimentally as literature values vary by crystal habit).

-

1H NMR (CDCl3, 400 MHz):

-

1.20 (t, 3H,

-

1.20 (t, 3H,

-

TLC:

(Hexane:EtOAc 3:1). Visualization: UV (254 nm).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Reaction | Old/Wet | Use freshly ground, anhydrous |

| Mono-benzylated Impurity | Insufficient BnBr | Ensure >2.2 equivalents of Benzyl Bromide are used. Extend reflux time. |

| Oily Product | Residual Solvent/BnBr | Triturate with cold hexanes to remove excess Benzyl Bromide, then recrystallize from Ethanol. |

References

-

Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

-

ChemicalBook. (2023). "Product Entry: 3',4'-Dibenzyloxy-1-phenylpropiophenone (CAS 17269-65-7)".[2]

-

Sigma-Aldrich. (2023). "3,4-Dibenzyloxybenzaldehyde Product Sheet" (Analogous compound data for MP comparison).

-

PubChem. (2023). "Compound Summary: 1-(3,4-bis(benzyloxy)phenyl)propan-1-one".

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3',4'-Dibenzyloxy-1-phenylpropiophenone Synthesis

Topic: Improving Reaction Yield & Process Reliability Target Molecule: 3',4'-Dibenzyloxy-1-phenylpropiophenone (CAS: 17269-65-7) Primary Application: Intermediate for phenethylamine derivatives (e.g., Ritodrine analogs).

Executive Summary: The "Yield Trap"

In the synthesis of 3',4'-dibenzyloxy-1-phenylpropiophenone, researchers often face a critical decision between two synthetic pathways. Experience dictates that yield issues are almost always structural —specifically, the incompatibility of benzyl ether protecting groups with strong Lewis acids used in Friedel-Crafts acylation.

This guide prioritizes Route A (Williamson Ether Synthesis) as the "Gold Standard" for high yield (>85%) and treats Route B (Friedel-Crafts) as a troubleshooting scenario for legacy protocols.

Route Selection Decision Matrix

Figure 1: Decision tree highlighting the stability risks associated with Friedel-Crafts acylation for this specific target.

Protocol Optimization: The Williamson Ether Synthesis

The most robust method involves the double alkylation of 3,4-dihydroxypropiophenone. While seemingly simple, this reaction frequently stalls or produces "gummy" solids due to the low melting point of the product (51–52°C).

Optimized Protocol

-

Substrate: 3,4-Dihydroxypropiophenone (1.0 eq)

-

Alkylating Agent: Benzyl Chloride (2.2 – 2.5 eq)

-

Base: Anhydrous Potassium Carbonate (

) (3.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq)

-

Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve 3,4-dihydroxypropiophenone in Acetone (10 mL/g).

-

Base Addition: Add anhydrous

. Critical: Grind the carbonate to a fine powder immediately before use to maximize surface area. -

Catalyst Activation: Add KI. This facilitates the in situ Finkelstein reaction, converting slow-reacting benzyl chloride into highly reactive benzyl iodide.

-

Alkylation: Add Benzyl Chloride dropwise.

-

Reflux: Heat to gentle reflux (approx. 56°C) for 12–18 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting catechol (low Rf) should disappear.

-

-

Workup:

-

Cool to room temperature. Filter off inorganic salts (

, excess -

Evaporate solvent under reduced pressure.

-

Crucial Step: The residue will likely be an oil. Dissolve in minimal hot ethanol, then add hexane until turbid. Cool very slowly to 4°C to induce crystallization.

-

Mechanism of Catalysis (Why add KI?)

The addition of Potassium Iodide is the single most effective way to boost yield when using Benzyl Chloride.

Figure 2: The catalytic role of Iodide. Benzyl iodide reacts ~100x faster than benzyl chloride, driving the reaction to completion.

Troubleshooting Guide

Scenario A: "My product is a sticky brown oil and won't crystallize."

Cause: The melting point of 3',4'-dibenzyloxy-1-phenylpropiophenone is low (51–52°C). Impurities (mono-benzylated intermediates) depress this further, causing "oiling out." Solution:

-

Seed it: Obtain a seed crystal from a previous batch or scratch the glass side of the flask vigorously with a glass rod.

-

Solvent Switch: Do not use pure ethanol. Use Ethanol:Hexane (1:4) . The non-polar hexane forces the hydrophobic benzyl groups to stack.

-

Temperature Control: Do not put the oil directly into a -20°C freezer. Rapid cooling traps impurities. Cool to room temp

4°C fridge

Scenario B: "The reaction stalled at 60% conversion."

Cause: Water contamination or "caking" of the base. Solution:

-

Water:

is hygroscopic. If the solvent is "wet" (contains water), the carbonate forms a hydration shell and becomes unreactive. Use anhydrous solvents and flame-dry glassware. -

Agitation: The reaction is heterogeneous (solid-liquid). Ensure vigorous magnetic stirring. If the stir bar is jumping, the base has "caked." Break it up mechanically.

Scenario C: "I see a dark black impurity."

Cause: Oxidation of the catechol (starting material) before alkylation. Solution: Flush the flask with Nitrogen or Argon before adding the base. Catechols oxidize rapidly in basic solutions exposed to air (forming quinones/polymers).

The "Forbidden" Route: Friedel-Crafts Acylation

User Question: "I have 1,2-dibenzyloxybenzene. Can I just react this with propionyl chloride using Aluminum Chloride (

Technical Answer: NO. While theoretically sound for alkyl benzenes, this fails for benzyl ethers.

-

The Chemistry:

is a strong, oxophilic Lewis acid. It coordinates to the ether oxygen of the benzyloxy group. -

The Result: This coordination facilitates nucleophilic attack by chloride ions on the benzylic carbon, cleaving the protecting group. You will obtain a mixture of 3,4-dihydroxypropiophenone (deprotected), mono-benzyl products, and benzyl chloride byproducts.

-

The Exception: If you must use this route, you cannot use

. You must use a mild Lewis acid such as Stannic Chloride (

Comparative Data: Solvent & Base Effects

| Solvent | Base | Temp | Time | Yield | Notes |

| Acetone | 56°C | 18h | 88% | Recommended. Easy workup; product precipitates or oils out cleanly. | |

| DMF | 80°C | 4h | 92% | Fast, but DMF is hard to remove. Residual DMF prevents crystallization. | |

| Ethanol | NaOH | 78°C | 6h | 65% | Lower yield due to competing side reactions (aldol) and water solubility. |

| DCM | 40°C | 24h | <10% | Triethylamine is too weak to deprotonate the phenol effectively. |

References

-

Williamson Ether Synthesis Mechanism & Catalysis

- Title: C